1-Chloro-3-(1-naphthoxy)-2-propanol is an organic compound characterized by the molecular formula and a molecular weight of approximately 236.7 g/mol. This compound features a chloro group and a naphthoxy group attached to a propanol backbone, making it an important intermediate in the synthesis of various pharmaceuticals, particularly beta-adrenergic blockers such as propranolol and nadoxolol . Its structure consists of a naphthalene ring (1-naphthoxy) linked through an ether bond to a propanol moiety that is further substituted with a chlorine atom.
As with most organic compounds, 1-CNP should be handled with care in a laboratory setting. Specific hazard information is not widely available due to the limited use of 1-CNP outside of controlled research environments.
General safety guidelines for handling organic chemicals should be followed, including proper personal protective equipment (PPE) like gloves, goggles, and fume hoods [].
1-Chloro-3-(1-naphthoxy)-2-propanol is an organic compound that can be synthesized from 1-naphthol and epichlorohydrin. This reaction is described in various scientific publications, including "[Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers]"().
This compound serves as a chiral intermediate in the synthesis of various pharmaceutically important molecules, including:
Research indicates that 1-chloro-3-(1-naphthoxy)-2-propanol exhibits biological activity relevant to cardiovascular health. It is primarily noted for its role in synthesizing beta-adrenergic blockers, which are commonly used to manage hypertension and other cardiovascular conditions. The compound's derivatives have been studied for their potential in modulating adrenergic receptor activity, thereby influencing heart rate and blood pressure .
The synthesis of 1-chloro-3-(1-naphthoxy)-2-propanol typically involves:
Uniqueness: 1-Chloro-3-(1-naphthoxy)-2-propanol is unique due to its specific chloro substitution and its role as an intermediate that bridges simple phenolic compounds with complex pharmaceutical agents, particularly in the context of beta-blocker synthesis.
Interaction studies involving 1-chloro-3-(1-naphthoxy)-2-propanol primarily focus on its behavior in biological systems. These studies often explore how this compound interacts with beta-adrenergic receptors and other cellular targets. The outcomes can provide insights into its efficacy and safety profile when used as part of therapeutic agents derived from it .
1-Chloro-3-(1-naphthoxy)-2-propanol is an organochlorine compound with the molecular formula C₁₃H₁₃ClO₂ and a molecular weight of 236.69 g/mol. Its IUPAC name is 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol, and it is recognized by synonyms such as 1-Cl-3-NP and NSC 91519. The compound’s structure consists of a propanol backbone substituted with a chlorine atom at position 1 and a 1-naphthoxy group at position 3 (Figure 1).
Property | Value | Source |
---|---|---|
CAS Registry Number | 20133-93-1 | |
EC Number | 243-538-3 | |
DSSTox Substance ID | DTXSID101273366 | |
Nikkaji Number | J280.456E |
Irritant;Health Hazard